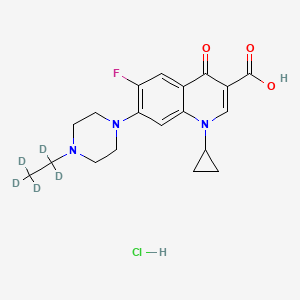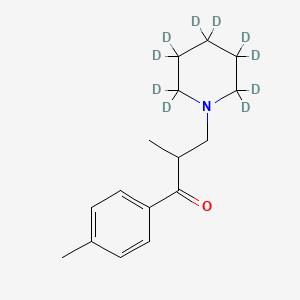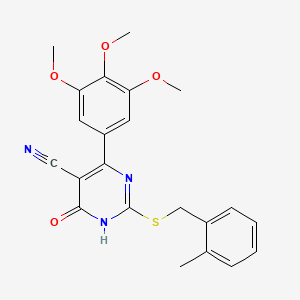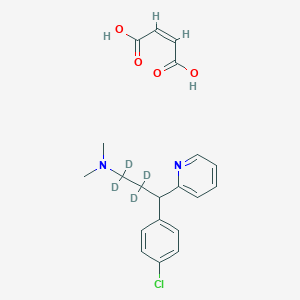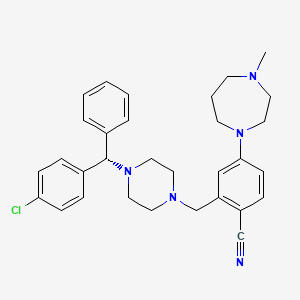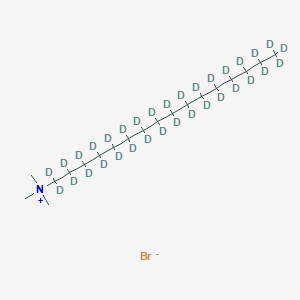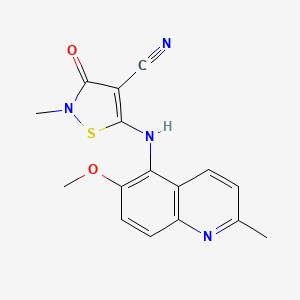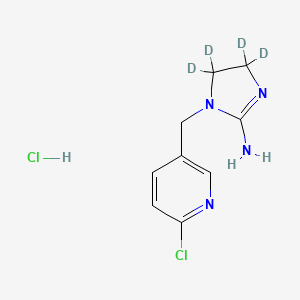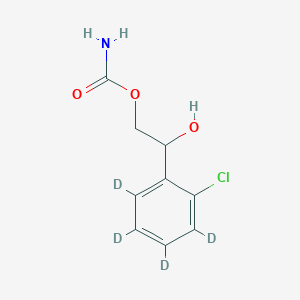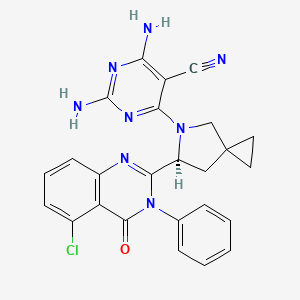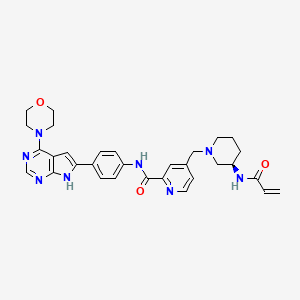
Menin-MLL inhibitor 21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menin-MLL inhibitor 21 is a small molecule inhibitor that targets the interaction between menin and mixed-lineage leukemia (MLL) proteinsBy inhibiting this interaction, this compound aims to disrupt the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute myeloid leukemia and other related malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 21 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the binding affinity and selectivity for the menin-MLL interaction. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the compound meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Menin-MLL inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Menin-MLL inhibitor 21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of menin-MLL interactions in gene regulation and cell differentiation.
Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers involving MLL rearrangements. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein-protein interactions
Mecanismo De Acción
Menin-MLL inhibitor 21 exerts its effects by binding to the menin protein and preventing its interaction with MLL fusion proteins. This disruption inhibits the oncogenic activity of MLL fusion proteins, leading to the downregulation of target genes involved in cell proliferation and survival. The molecular targets and pathways involved include the inhibition of histone methylation and the modulation of gene expression patterns associated with leukemia .
Comparación Con Compuestos Similares
Menin-MLL inhibitor 21 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
Revumenib (SNDX-5613): Another menin inhibitor with demonstrated efficacy in clinical trials for acute myeloid leukemia.
Ziftomenib (KO-539): A menin inhibitor with a different chemical structure but similar mechanism of action.
DS-1594a: A novel menin-MLL1 inhibitor with potent activity against MLL-rearranged leukemia cells.
These compounds share the common goal of targeting the menin-MLL interaction but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and optimized drug-like properties .
Propiedades
Número CAS |
2448172-22-1 |
|---|---|
Fórmula molecular |
C31H34N8O3 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-4-[[(3R)-3-(prop-2-enoylamino)piperidin-1-yl]methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C31H34N8O3/c1-2-28(40)35-24-4-3-11-38(19-24)18-21-9-10-32-27(16-21)31(41)36-23-7-5-22(6-8-23)26-17-25-29(37-26)33-20-34-30(25)39-12-14-42-15-13-39/h2,5-10,16-17,20,24H,1,3-4,11-15,18-19H2,(H,35,40)(H,36,41)(H,33,34,37)/t24-/m1/s1 |
Clave InChI |
CPRLHPSXWZTPMC-XMMPIXPASA-N |
SMILES isomérico |
C=CC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |
SMILES canónico |
C=CC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


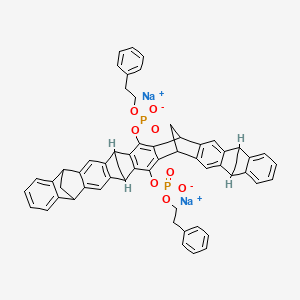
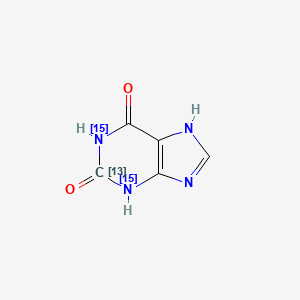
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
